molecular formula C9H17ClN2 B14627340 (E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene CAS No. 57908-76-6

(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene

Cat. No.: B14627340
CAS No.: 57908-76-6
M. Wt: 188.70 g/mol
InChI Key: VIFOSBXORQKVDK-UHFFFAOYSA-N
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Description

(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This particular compound features a tert-butyl group, a chloro-substituted cyclopropyl group, and an ethyl chain, making it a unique and potentially interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl hydrazine with a chloro-substituted cyclopropyl ketone under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: Reduction reactions can convert the diazene group to amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions would result in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical studies involving nitrogen-containing compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism by which (E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazene group can participate in redox reactions, while the chloro and tert-butyl groups may influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)hydrazine: Similar structure but with a hydrazine group instead of a diazene group.

    (E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)amine: Contains an amine group instead of a diazene group.

Uniqueness

(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

57908-76-6

Molecular Formula

C9H17ClN2

Molecular Weight

188.70 g/mol

IUPAC Name

tert-butyl-(1-chloro-1-cyclopropylethyl)diazene

InChI

InChI=1S/C9H17ClN2/c1-8(2,3)11-12-9(4,10)7-5-6-7/h7H,5-6H2,1-4H3

InChI Key

VIFOSBXORQKVDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=NC(C)(C1CC1)Cl

Origin of Product

United States

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